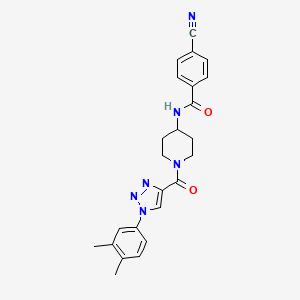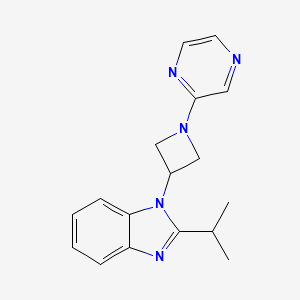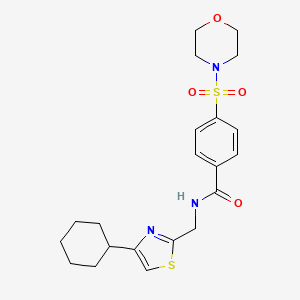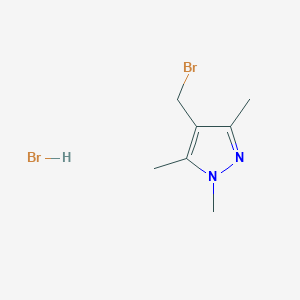![molecular formula C29H26BrN3O6 B2849248 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 899909-20-7](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors such as reactivity, stability, and the types of reactions it undergoes are considered. Techniques such as spectroscopy and chromatography can be used to monitor these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and spectral properties. These properties can provide important information about how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 1,3-benzodioxole with 2-bromoacetyl-4-bromophenylacetic acid, followed by cyclization with anthranilic acid to form the quinazolinone ring. The resulting intermediate is then coupled with 5-aminopentanoic acid to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "2-bromoacetyl-4-bromophenylacetic acid", "anthranilic acid", "5-aminopentanoic acid" ], "Reaction": [ "Step 1: Condensation of 1,3-benzodioxole with 2-bromoacetyl-4-bromophenylacetic acid in the presence of a base such as potassium carbonate to form the intermediate", "Step 2: Cyclization of the intermediate with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the quinazolinone ring", "Step 3: Coupling of the resulting intermediate with 5-aminopentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product" ] } | |
CAS No. |
899909-20-7 |
Molecular Formula |
C29H26BrN3O6 |
Molecular Weight |
592.446 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C29H26BrN3O6/c30-21-11-9-20(10-12-21)24(34)17-33-23-6-2-1-5-22(23)28(36)32(29(33)37)14-4-3-7-27(35)31-16-19-8-13-25-26(15-19)39-18-38-25/h1-2,5-6,8-13,15H,3-4,7,14,16-18H2,(H,31,35) |
InChI Key |
LZHNIZUITICPKX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide](/img/structure/B2849174.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2849178.png)
![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2849186.png)

